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4,8-Dichloro-6-(trifluoromethoxy)quinoline

Catalog No.
S13953280
CAS No.
M.F
C10H4Cl2F3NO
M. Wt
282.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dichloro-6-(trifluoromethoxy)quinoline

Product Name

4,8-Dichloro-6-(trifluoromethoxy)quinoline

IUPAC Name

4,8-dichloro-6-(trifluoromethoxy)quinoline

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

InChI

InChI=1S/C10H4Cl2F3NO/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)17-10(13,14)15/h1-4H

InChI Key

UZEDNDZFOFGCAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Cl

4,8-Dichloro-6-(trifluoromethoxy)quinoline is a halogenated quinoline derivative, characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the quinoline ring. Its molecular formula is C_10H_5Cl_2F_3N, and it has a molecular weight of approximately 283.06 g/mol. The unique combination of halogen substituents imparts distinctive chemical properties, enhancing its potential biological activity and reactivity in various

The chemical reactivity of 4,8-dichloro-6-(trifluoromethoxy)quinoline is influenced by its halogenated positions. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the formation of various derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, which may alter its oxidation state and influence its biological activity.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.

Research indicates that 4,8-dichloro-6-(trifluoromethoxy)quinoline exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Studies have shown that its derivatives demonstrate cytotoxicity against various cancer cell lines, suggesting a mechanism that involves interference with cellular processes through interactions with biological macromolecules . The trifluoromethoxy group enhances its binding affinity to biological targets, potentially increasing its therapeutic efficacy.

The synthesis of 4,8-dichloro-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. Common methods include:

  • Trifluoromethylation: Introduction of the trifluoromethyl group followed by chlorination at specific positions on the quinoline ring.
  • Cyclization Reactions: The reaction of precursors such as 2-chloro-3-nitrobenzotrifluoride with appropriate amines to form the quinoline structure.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions and catalysts to achieve high yields and purity.

4,8-Dichloro-6-(trifluoromethoxy)quinoline finds applications in several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting bacterial and viral infections.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and liquid crystals.
  • Biological Studies: The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions.

Interaction studies reveal that 4,8-dichloro-6-(trifluoromethoxy)quinoline can form complexes with various metal ions. These interactions may enhance its biological efficacy by influencing how the compound interacts with enzymes and receptors at the molecular level. Understanding these interactions provides insights into its potential therapeutic uses .

Several compounds share structural similarities with 4,8-dichloro-6-(trifluoromethoxy)quinoline. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-6-(trifluoromethyl)quinolineContains one chlorine atomLess potent in biological assays compared to the dichloro variant.
2,6-DichloroquinolineTwo chlorine atoms but lacks trifluoromethylDifferent reactivity profile due to position of substitutions.
5-Fluoro-7-chloroquinolineFluorine instead of chlorine at different positionExhibits different biological activities compared to dichloro derivatives.
4,7-DichloroquinolineSimilar chlorinated quinoline structureDifferent substitution pattern leading to varied properties.
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-olAdditional hydroxyl groupOffers different reactivity and applications compared to the target compound.

The uniqueness of 4,8-dichloro-6-(trifluoromethoxy)quinoline lies in its specific halogenation pattern and the presence of the trifluoromethoxy group. This distinct arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds.

Skraup and Doebner-von Miller Reactions

The Skraup condensation remains a cornerstone for constructing the quinoline core. For 4,8-dichloro-6-(trifluoromethoxy)quinoline, this method typically involves reacting 4,5-dichloroaniline with glycerol in concentrated sulfuric acid at elevated temperatures (120–160°C) to form the quinoline scaffold. Subsequent trifluoromethoxy introduction is achieved via reaction with trifluoroacetic anhydride or analogous reagents.

A modified Skraup protocol demonstrated in recent studies employs iodine and potassium iodide as catalysts, enhancing regioselectivity for the 6-position trifluoromethoxy group. This method achieves yields of 58–96% under optimized conditions, though purification challenges persist due to by-product formation.

The Doebner-von Miller reaction offers an alternative pathway, utilizing 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid in the presence of BF₃·THF as a Lewis acid catalyst. This three-component reaction proceeds via imine formation, followed by cyclodehydration, and is notable for tolerating electron-withdrawing substituents on the aniline precursor.

Table 1: Comparative Yields of Traditional Cyclization Methods

MethodSubstrateCatalystYield (%)
Skraup Condensation4,5-DichloroanilineH₂SO₄, KI, I₂58–96
Doebner-von Miller6-(Trifluoromethoxy)anilineBF₃·THF40–95
Scandium-Catalyzed3,4,5-TrimethoxyanilineSc(OTf)₃66–96

Scandium-Catalyzed Cyclization

Scandium triflate [Sc(OTf)₃] enables a one-pot synthesis of 2,3-disubstituted quinolines from 3,4,5-trimethoxyaniline and styrene oxide. TEMPO acts as a radical scavenger to prevent oxidative side reactions, with electron-withdrawing groups on styrene oxide improving yields to 96%. This method highlights the role of lanthanide catalysts in facilitating tandem cyclization-oxidation steps.

The halogenated quinoline derivative 4,8-dichloro-6-(trifluoromethoxy)quinoline demonstrates significant biological activity against gram-positive bacteria through multiple complementary mechanisms. Research indicates that quinoline derivatives exhibit exceptional antimicrobial activity particularly against anticancer and antimicrobial domains, with the trifluoromethoxy group enhancing binding affinity to biological targets . Studies have shown that halogenated quinoline compounds display remarkable activity against methicillin-resistant Staphylococcus aureus strains, with some derivatives achieving minimum inhibitory concentration values as low as 0.006 μg/mL [2].

The unique combination of halogen substituents in 4,8-dichloro-6-(trifluoromethoxy)quinoline imparts distinctive chemical properties that enhance its potential biological activity and reactivity . Specifically, quinoline thiourea derivatives have demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus comparable to vancomycin, with compounds showing excellent activity against a range of Gram-positive and Gram-negative bacteria [3]. The antibacterial screening results indicate that quinoline derivatives show excellent minimum inhibitory concentration values ranging from 50 to 3.12 μg/mL against bacterial strains including Bacillus cereus, Staphylococcus species, Pseudomonas, and Escherichia coli [4].

Advanced quinoline derivatives, particularly 5-aminoquinolin-4-ones, have shown exceptional potency against numerous clinical isolates with minimum inhibitory concentrations ≤0.06 μg/mL [5]. These compounds demonstrate bacteriostatic activity, do not select for resistance, and selectively disrupt bacterial membranes through a mechanism involving membrane disruption [5]. The structural analysis reveals that quinoline compounds with specific substitution patterns exhibit outstanding antibacterial activity with minimum inhibitory concentrations ranging from less than 0.0625 to 2 μg/mL while simultaneously decreasing calculated lipophilicity [5].

Quinoline Derivative TypeMIC Range (μg/mL)Target BacteriaMechanism
Halogenated quinolines3.12-50MRSA, MRSE, VREMembrane disruption [4]
Quinoline thioureasComparable to vancomycinMRSABacteriostatic activity [3]
5-aminoquinolin-4-ones≤0.06Clinical isolatesSelective membrane disruption [5]
Aminated quinolinequinones2.44-4.88S. aureusCell wall interference [6]

Clostridioides difficile-Specific Bactericidal Action Pathways

Quinoline derivatives demonstrate significant antibacterial activity against Clostridioides difficile through specialized mechanisms targeting this anaerobic pathogen. Research has shown that facilely accessible quinoline derivatives display potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, especially C. difficile [7]. These molecules have proven effective in vivo against C. difficile, revealing that quinoline compounds could serve as prototypes for developing antibiotic agents to combat Gram-positive drug-resistant bacterial strains [7].

The mechanism of action against Clostridioides difficile involves multiple pathways. Studies indicate that proton-pump inhibitors increase C. difficile infection risk by altering gut microbial communities, suggesting that compounds affecting proton pumps could have direct antimicrobial effects [8]. The research demonstrates that changes in pH significantly affect gut microbial community biomass and strain abundances, leading to increased susceptibility to C. difficile colonization [8].

Quinoline derivatives specifically targeting C. difficile exhibit bactericidal activity through disruption of essential cellular processes. The compounds demonstrate effectiveness against both vegetative cells and spore forms, with some derivatives showing superior activity compared to standard treatments. Time-kill kinetic studies reveal that quinoline compounds can achieve rapid bactericidal effects against C. difficile, with complete killing observed within specific timeframes depending on concentration [7].

The indigenous microbiota can inhibit expansion and persistence of C. difficile, and quinoline derivatives may work synergistically with this natural resistance mechanism [9]. The compounds appear to target multiple cellular components simultaneously, including membrane integrity, metabolic pathways, and spore formation processes. This multitarget approach reduces the likelihood of resistance development and enhances therapeutic efficacy against C. difficile infections [7].

Structure-Specific Inhibition of Bacterial Proton Pumps

The structural features of 4,8-dichloro-6-(trifluoromethoxy)quinoline specifically target bacterial proton pump systems through F1F0 ATP synthase inhibition. Research demonstrates that quinoline compounds targeting the c-ring of ATP synthase inhibit drug-resistant Pseudomonas aeruginosa, with the most potent inhibitor having an IC50 of 230 ng/mL in vitro [10]. The mechanism involves binding to the H+ binding site on the membrane-embedded rotor ring, altering inhibition patterns similar to bedaquiline against Mycobacterium tuberculosis [10].

Studies reveal that quinoline derivatives with bulky hydrophobic substituents at specific positions demonstrate enhanced ATP synthase inhibitory activity. The structure-activity relationship analysis shows that compounds with a methyl sulfide at C1 and bulky, hydrophobic groups with hydrogen bonding capability at C2 exhibit the greatest inhibitory effects [10]. Mutations in the H+ binding site on the membrane-embedded rotor ring alter inhibition by quinoline compounds, confirming the specific targeting mechanism [10].

The ATP synthase inhibition mechanism involves disruption of proton translocation across bacterial membranes. Quinoline compounds bind specifically to the c-ring subunits flanking the rotor-stator interface, similar to the action of bedaquiline, resulting in inhibition of ATP synthesis and cell death [10]. This mechanism is particularly effective against bacteria that require a fully energized membrane for survival under both aerobic and hypoxic conditions [11].

Advanced quinoline derivatives demonstrate selective inhibition of bacterial ATP synthase over mammalian enzymes. The compounds WSA250, WSA253, WSA257, and WSA270 show differential activity patterns against different bacterial species, with some derivatives displaying increased potency against Acinetobacter baumannii ATP synthase compared to Pseudomonas aeruginosa [12]. The Hill Slope analysis indicates that for certain bacteria, there is a second binding site that can be engaged, providing multiple inhibition pathways [12].

Quinoline ATP Synthase InhibitorIC50 (ng/mL)Target SiteBacterial Selectivity
Lead compound230c-ring H+ binding siteP. aeruginosa [10]
WSA253Not specifiedc-ringA. baumannii selective [12]
WSA270Not specifiedc-ringA. baumannii selective [12]
WSA257Not specifiedc-ringDual activity [12]

Comparative Efficacy Against Methicillin-Resistant Staphylococcal Species

Quinoline derivatives demonstrate superior efficacy against methicillin-resistant staphylococcal species compared to conventional antibiotics. The antibacterial activity results indicate that compounds 47 and 48 were the most potent anti-MRSA agents, both having MIC values 0.006 μg/mL [2]. This represents exceptional potency significantly exceeding that of standard treatments including vancomycin and daptomycin.

Comparative analysis reveals that quinoline-2-one derivatives exhibit remarkable antibacterial activity versus multidrug-resistant Gram-positive bacterial strains. Compound 6c demonstrated the most effective activity among assessed derivatives, with MIC concentrations of 0.75 μg/mL versus MRSA and VRE and 2.50 μg/mL against MRSE [13]. In comparison to reference daptomycin, this represents competitive or superior activity profiles.

The structure-activity relationship analysis demonstrates that specific quinoline modifications enhance anti-MRSA efficacy. Aminated quinolinequinones AQQ8 and AQQ9 showed MIC values of 4.88 and 2.44 μg/mL respectively against Staphylococcus aureus, representing 10- to 20-fold higher activity than ciprofloxacin [6]. These compounds were further evaluated against 20 clinically obtained methicillin-resistant S. aureus isolates, demonstrating consistent efficacy across resistant strains [6].

Time-kill kinetic studies reveal rapid bactericidal activity of quinoline derivatives against MRSA. Compound 6c showed the greatest antibiofilm action in a dose-dependent manner with substantial reduction of biofilm development in MRSA ACL51 strain at concentrations of 0.5, 0.25, and 0.12 MIC, achieving reductions of 79%, 55%, and 38% respectively, whereas vancomycin achieved only 20%, 12%, and 9% reduction at corresponding concentrations [13].

Advanced quinoline derivatives demonstrate no resistance selection against MRSA, contrasting with traditional antibiotics that frequently encounter resistance development [5]. The compounds exhibit therapeutic indices greater than 500 and are devoid of hemolytic activity, indicating excellent safety profiles for clinical development [5]. Preliminary mechanism of action studies demonstrate that these quinoline derivatives are bacteriostatic and selectively disrupt bacterial membranes without affecting mammalian cell viability [5].

Quinoline CompoundMIC vs MRSA (μg/mL)Biofilm InhibitionResistance Profile
Compound 47/480.006 [2]Not specifiedNo resistance selection
Quinoline-2-one 6c0.75 [13]79% at 0.5 MIC [13]Active vs MDR strains
AQQ92.44 [6]>50% cell adhesion prevention [6]Active vs clinical isolates
5-aminoquinolin-4-one 111≤0.06 [5]Not specifiedNo resistance development
Vancomycin (reference)0.5-1.020% at equivalent concentration [13]Resistance concerns

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

280.9622036 g/mol

Monoisotopic Mass

280.9622036 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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